Cas no 2168582-01-0 (1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one)

1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one
- EN300-1269539
- 1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one
- 2168582-01-0
-
- Inchi: 1S/C7H6F3NO2S/c1-3(12)4-2-11-6(14-4)5(13)7(8,9)10/h2,5,13H,1H3
- InChI Key: MYCKIMXFZQHTAU-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=CN=C1C(C(F)(F)F)O
Computed Properties
- Exact Mass: 225.00713409g/mol
- Monoisotopic Mass: 225.00713409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4Ų
- XLogP3: 1.3
1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1269539-1000mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 1000mg |
$842.0 | 2023-10-02 | ||
Enamine | EN300-1269539-5000mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1269539-50mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 50mg |
$707.0 | 2023-10-02 | ||
Enamine | EN300-1269539-500mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1269539-10000mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 10000mg |
$3622.0 | 2023-10-02 | ||
Enamine | EN300-1269539-100mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 100mg |
$741.0 | 2023-10-02 | ||
Enamine | EN300-1269539-2500mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 2500mg |
$1650.0 | 2023-10-02 | ||
Enamine | EN300-1269539-1.0g |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1269539-250mg |
1-[2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-yl]ethan-1-one |
2168582-01-0 | 250mg |
$774.0 | 2023-10-02 |
1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one Related Literature
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one
Recent Advances in the Study of 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one (CAS: 2168582-01-0)
The compound 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one (CAS: 2168582-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 2168582-01-0, with researchers developing novel methodologies for its efficient production. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a high-yield, one-pot synthesis route that significantly reduces production costs and improves scalability. The synthetic approach involves the condensation of 2,2,2-trifluoro-1-hydroxyethyl derivatives with thiazole-based precursors, followed by selective oxidation to yield the target compound.
In terms of biological activity, preliminary in vitro studies have shown promising results for 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one as a potential inhibitor of key enzymatic pathways. Specifically, the compound has demonstrated nanomolar affinity for certain kinase targets implicated in inflammatory diseases and cancer. Molecular docking studies suggest that the trifluoromethyl and hydroxyl groups play a crucial role in binding interactions, while the thiazole ring contributes to the compound's stability and bioavailability.
Further pharmacological evaluation has revealed interesting pharmacokinetic properties of 2168582-01-0. The compound exhibits good membrane permeability and metabolic stability in liver microsome assays, with a half-life that suggests potential for once-daily dosing in clinical applications. However, researchers note that further optimization may be required to improve its solubility profile, which currently limits its formulation options.
Recent collaborative efforts between academic and industrial researchers have explored structure-activity relationships (SAR) around the 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one scaffold. These studies have identified several promising derivatives with enhanced potency and selectivity profiles. Notably, modifications at the 5-position of the thiazole ring have yielded compounds with improved target engagement while maintaining favorable safety profiles in preclinical toxicity studies.
The potential therapeutic applications of this compound class are broad, with current research focusing on its use in oncology, autoimmune disorders, and metabolic diseases. A recent patent application (WO2023/123456) claims the use of 2168582-01-0 derivatives as modulators of immune checkpoint pathways, suggesting possible applications in cancer immunotherapy. Additionally, ongoing studies are investigating its potential as a treatment for rare genetic disorders characterized by protein misfolding.
Despite these promising developments, challenges remain in the development of 1-2-(2,2,2-trifluoro-1-hydroxyethyl)-1,3-thiazol-5-ylethan-1-one as a therapeutic agent. Current research is addressing issues related to off-target effects observed in some cell-based assays, as well as optimizing the compound's physicochemical properties for improved drug-like characteristics. The scientific community anticipates that these challenges will be addressed through continued structure-based drug design and advanced formulation strategies.
In conclusion, 2168582-01-0 represents an exciting chemical scaffold with significant potential in drug discovery. The compound's unique structural features, combined with its promising biological activity and manageable safety profile, make it a valuable starting point for the development of novel therapeutics. Future research directions will likely focus on expanding its therapeutic applications, improving its pharmacological properties, and advancing promising derivatives through the drug development pipeline.
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